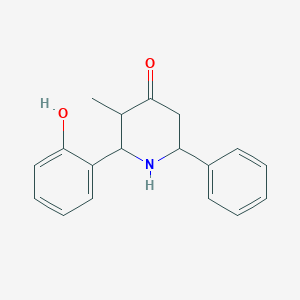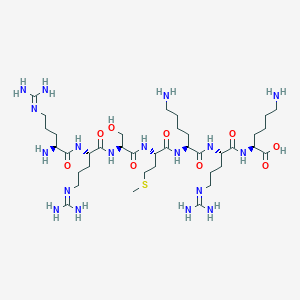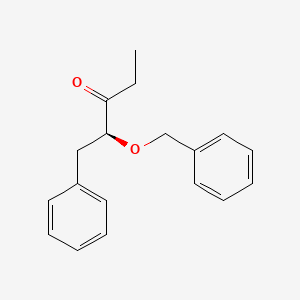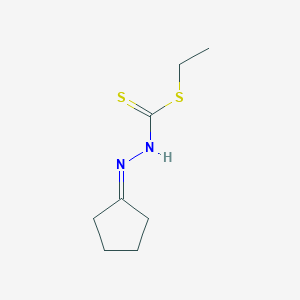
2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is a complex organic compound with a unique structure that includes a piperidinone ring substituted with hydroxyphenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with methylamine to form the piperidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in imaging applications.
2-(2-Hydroxyphenyl)benzoxazole: Similar structure but with different electronic properties, used in optical materials.
2-(2-Hydroxyphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and polymer stabilizers
Uniqueness
2-(2-Hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one is unique due to its piperidinone ring structure, which imparts different chemical reactivity and biological activity compared to the benzothiazole, benzoxazole, and benzotriazole derivatives.
Propriétés
Numéro CAS |
393508-56-0 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C18H19NO2/c1-12-17(21)11-15(13-7-3-2-4-8-13)19-18(12)14-9-5-6-10-16(14)20/h2-10,12,15,18-20H,11H2,1H3 |
Clé InChI |
FUZFCKGETMLHIO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)





![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
